molecular formula C22H24N2O7 B13706257 4,5-Dimethoxy-2-[1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamido]benzoic Acid

4,5-Dimethoxy-2-[1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamido]benzoic Acid

Cat. No.: B13706257
M. Wt: 428.4 g/mol
InChI Key: KLJUFZYYDHOOSP-UHFFFAOYSA-N
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Description

4,5-Dimethoxy-2-[1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamido]benzoic Acid is a complex organic compound with a unique structure that includes multiple methoxy groups and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethoxy-2-[1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamido]benzoic Acid typically involves multiple steps, including the formation of the benzoic acid core, the introduction of methoxy groups, and the construction of the pyrrolidine ring. Common synthetic routes may include:

    Step 1: Formation of the benzoic acid core through Friedel-Crafts acylation.

    Step 2: Introduction of methoxy groups via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Step 3: Construction of the pyrrolidine ring through cyclization reactions involving amines and carbonyl compounds.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethoxy-2-[1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamido]benzoic Acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl groups in the pyrrolidine ring can be reduced to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methoxy groups may yield aldehydes or carboxylic acids, while reduction of carbonyl groups may produce alcohols.

Scientific Research Applications

4,5-Dimethoxy-2-[1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamido]benzoic Acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4,5-Dimethoxy-2-[1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamido]benzoic Acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethoxybenzoic Acid
  • 2,4-Dimethoxy-6-methylbenzoic Acid
  • 3,4-Dimethoxybenzoic Acid
  • 4-Hydroxy-3,5-dimethoxybenzoic Acid
  • 2-Hydroxy-4-methoxy-6-methylbenzoic Acid

Uniqueness

4,5-Dimethoxy-2-[1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamido]benzoic Acid is unique due to its specific combination of functional groups and structural features. The presence of multiple methoxy groups, a pyrrolidine ring, and a carboxamido group distinguishes it from other similar compounds, potentially leading to unique chemical and biological properties.

Properties

Molecular Formula

C22H24N2O7

Molecular Weight

428.4 g/mol

IUPAC Name

4,5-dimethoxy-2-[[1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carbonyl]amino]benzoic acid

InChI

InChI=1S/C22H24N2O7/c1-12-5-6-17(29-2)16(7-12)24-11-13(8-20(24)25)21(26)23-15-10-19(31-4)18(30-3)9-14(15)22(27)28/h5-7,9-10,13H,8,11H2,1-4H3,(H,23,26)(H,27,28)

InChI Key

KLJUFZYYDHOOSP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)N2CC(CC2=O)C(=O)NC3=CC(=C(C=C3C(=O)O)OC)OC

Origin of Product

United States

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